molecular formula C7H16ClNO2 B13557508 (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride

(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride

Cat. No.: B13557508
M. Wt: 181.66 g/mol
InChI Key: RCONRVSNXDHMHV-JEDNCBNOSA-N
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Description

(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties, which make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride typically involves the reaction of 2-amino-4,4-dimethylpentanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve steps such as crystallization and purification to obtain the hydrochloride salt in its desired form.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods are designed to maximize yield and minimize production costs. The use of advanced reactors and purification systems ensures that the compound meets the required quality standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acid derivatives. These products have various applications in chemical synthesis and research.

Scientific Research Applications

(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme function and protein structure.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing their activity and function. It may also interact with cellular receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives such as (2S)-2-amino-3-methylbutanoic acid and (2S)-2-amino-5-methylhexanoic acid. These compounds share structural similarities but differ in their side chain composition and functional properties.

Uniqueness

(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride is unique due to its specific structural configuration and the presence of a dimethyl group on the pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(2S)-2-amino-4,4-dimethylpentanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1

InChI Key

RCONRVSNXDHMHV-JEDNCBNOSA-N

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC(C)(C)CC(C(=O)O)N.Cl

Origin of Product

United States

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